

Application Notes and Protocols: 2-Methyldecanal as a Flavor Ingredient

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Compound of Interest

Compound Name: 2-Methyldecanal

Cat. No.: B1664147

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Introduction

2-Methyldecanal (CAS No. 19009-56-4) is a branched-chain aliphatic aldehyde recognized for its potent and complex flavor profile.^[1] It is primarily characterized by a powerful aldehydic, citrus-peel-like, waxy, and green odor.^{[1][2]} This versatile ingredient is utilized in the flavor and fragrance industry to impart fresh, citrus, and waxy notes to a variety of consumer products.^[3] ^[4] While it has not been reported to occur naturally, its synthetic production and use as a flavor ingredient are of significant interest for food product development and sensory science research.^[1] This document provides detailed application notes and experimental protocols for the effective use and evaluation of **2-methyldecanal** as a flavor ingredient.

Data Presentation

Table 1: Chemical and Physical Properties of 2-Methyldecanal

Property	Value	Reference
Chemical Name	2-Methyldecanal	[1]
Synonyms	Aldehyde C-11 MOA, Methyloctylacetaldehyde	[3]
CAS Number	19009-56-4	[1]
Molecular Formula	C11H22O	[1]
Molecular Weight	170.29 g/mol	[1] [4]
Appearance	Colorless to light yellow clear liquid	[2] [4]
Odor Profile	Aldehydic, citrus-peel-like, waxy, green	[1] [2]
Boiling Point	230 °C	[4]
Flash Point	81-97 °C	[4]
Solubility	Practically insoluble in water; soluble in alcohol and oils.	[2]

Table 2: Regulatory and Safety Information

Regulatory Body	Identification Number	Safety Assessment/Status	Reference
JECFA	05.160	No safety concern at current levels of intake when used as a flavouring agent.	
FEMA GRAS	Not explicitly listed	While many aliphatic aldehydes are FEMA GRAS, a specific number for 2-methyldecanal is not readily available in public databases. Its safety is supported by the JECFA evaluation.	[5][6][7]
Acute Oral LD50 (rat)	> 5 g/kg	Low toxicity by ingestion.	[8]
Acute Dermal LD50 (rabbit)	> 5 g/kg	Low toxicity by skin contact.	[8]
Skin Sensitization	Potential to induce in a small fraction of people.	RIFM has determined maximum acceptable concentration levels for various product types.	[3]

Table 3: Sensory Profile of 2-Methyldecanal

Attribute	Description	Note
Primary Notes	Citrus (orange, peel)	The most prominent characteristic.
Secondary Notes	Aldehydic, Waxy, Green	Contributes to its fresh and complex profile.
Tertiary Notes	Fatty, Soapy, Herbal, Watery	Emerge at lower concentrations and in specific matrices.
Flavor Profile	Citrus, aldehydic, fatty, herbal, waxy, rind, soapy, incense	A complex flavor profile that can be utilized in a variety of food systems.

Applications

2-Methyldecanal is a highly potent flavor ingredient and should be used at very low concentrations. Its primary application is in citrus-flavored products where it can enhance and modify the overall flavor profile.

- Beverages: In non-alcoholic and alcoholic beverages, it can be used to impart a fresh, zesty citrus note. Due to its potency, typical use levels are expected to be in the parts-per-million (ppm) range.
- Confectionery: In hard candies, chewing gum, and frostings, it can provide a long-lasting citrus flavor.
- Baked Goods: It can be used to add a bright citrus aroma and flavor to cakes, cookies, and other baked goods.
- Savory Products: In trace amounts, it can be used to lift and brighten the flavor profile of sauces, dressings, and marinades.

Experimental Protocols

Protocol 1: Sensory Evaluation of 2-Methyldecanal in a Beverage Matrix

Objective: To determine the sensory threshold and flavor profile of **2-methyldecanal** in a model beverage system.

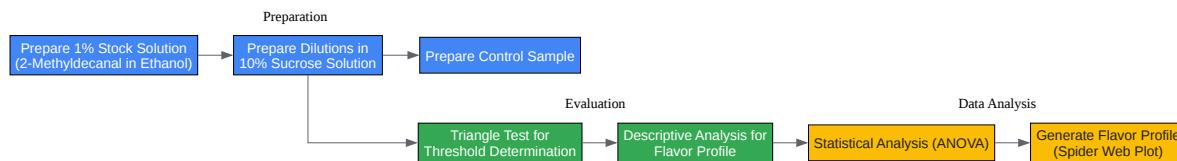
Materials:

- **2-Methyldecanal** (high purity)
- Ethanol (food grade) for stock solution preparation
- Sugar solution (10% sucrose in deodorized, distilled water) as the beverage base
- Glass sensory evaluation booths with controlled lighting and ventilation
- Coded, lidded glass sample cups
- Water for rinsing
- Unsalted crackers for palate cleansing
- Trained sensory panel (8-12 panelists)

Procedure:

- Stock Solution Preparation: Prepare a 1% solution of **2-methyldecanal** in food-grade ethanol.
- Sample Preparation:
 - Prepare a series of dilutions of the **2-methyldecanal** stock solution in the 10% sucrose solution. A suggested starting range is from 0.01 ppm to 10 ppm.
 - Prepare a control sample containing only the 10% sucrose solution with a corresponding amount of ethanol used for the highest concentration of the test sample.
 - Present 30 mL of each sample in coded, lidded glass cups.

- Sensory Evaluation Method (Triangle Test for Threshold Determination):
 - Present panelists with three samples, two of which are identical (either two controls and one test sample, or one control and two test samples).
 - Ask panelists to identify the "odd" sample.
 - The threshold is determined as the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample.
- Flavor Profile Analysis (Descriptive Analysis):
 - Present panelists with a range of concentrations of **2-methyldecanal** above the determined threshold.
 - Using a standardized scoresheet, panelists will rate the intensity of various flavor attributes (e.g., citrus, aldehydic, waxy, green, sweet, bitter) on a line scale.
 - Panelists should also provide descriptive terms for the perceived aroma and flavor.
- Data Analysis:
 - Analyze triangle test data using statistical tables to determine the significance level.
 - For descriptive analysis, use analysis of variance (ANOVA) to determine significant differences in attribute intensity across concentrations. Generate spider web plots to visualize the flavor profile.



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Caption: Workflow for the sensory evaluation of **2-Methyldecanol**.

Protocol 2: Quantitative Analysis of 2-Methyldecanol in a Food Matrix by GC-MS

Objective: To quantify the concentration of **2-methyldecanol** in a citrus-flavored beverage.

Materials:

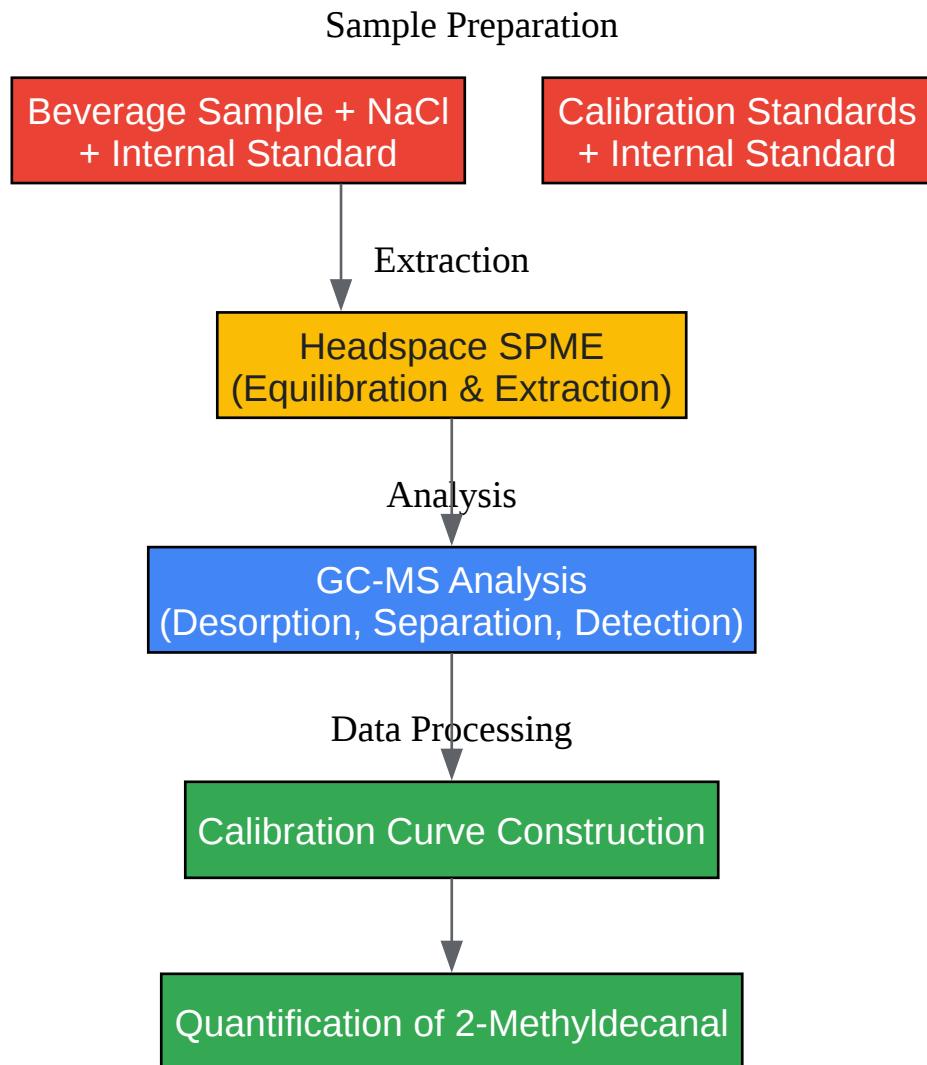
- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- SPME (Solid Phase Microextraction) device with a suitable fiber (e.g., DVB/CAR/PDMS)
- Headspace vials (20 mL) with magnetic screw caps and septa
- **2-Methyldecanol** standard (high purity)
- Internal standard (e.g., 2-undecanone)
- Sodium chloride (analytical grade)
- Citrus-flavored beverage sample
- Deionized water

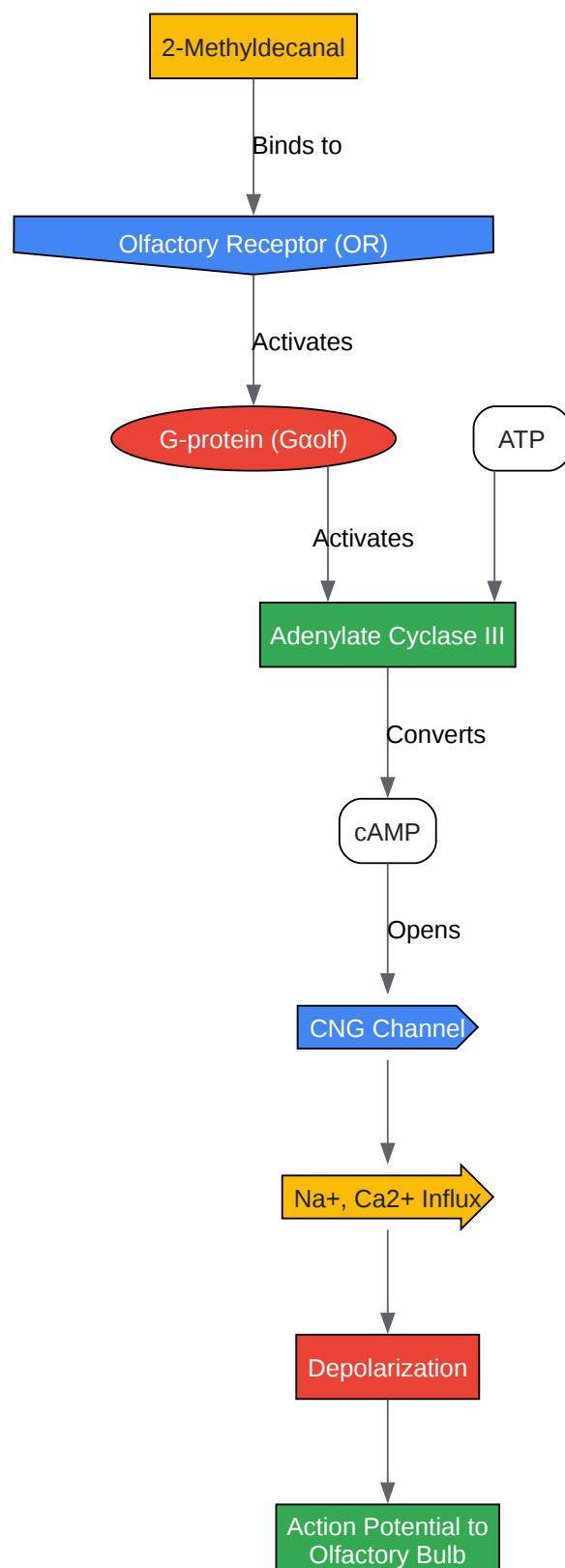
Procedure:

- Standard and Sample Preparation:
 - Calibration Standards: Prepare a series of standard solutions of **2-methyldecanal** in deionized water at concentrations ranging from 0.1 to 100 µg/L. Add a fixed concentration of the internal standard to each.
 - Sample Preparation: Place 5 mL of the beverage sample into a 20 mL headspace vial. Add 1.5 g of NaCl to enhance volatile release. Add the internal standard at the same concentration as in the calibration standards.
- HS-SPME Procedure:
 - Place the vial in a heating block or autosampler agitator at a controlled temperature (e.g., 60 °C) for a defined equilibration time (e.g., 15 minutes).
 - Expose the SPME fiber to the headspace of the vial for a fixed extraction time (e.g., 30 minutes) with agitation.
- GC-MS Analysis:
 - Injection: Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C) in splitless mode.
 - GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - MS Parameters: Use electron ionization (EI) at 70 eV. Acquire data in full scan mode (m/z 40-300) for qualitative identification and selected ion monitoring (SIM) mode for quantification.
 - SIM Ions for **2-Methyldecanal**: Quantifier ion: m/z 57; Qualifier ions: m/z 41, 70, 85.

- Data Analysis:

- Identify **2-methyldecanal** in the sample by comparing its retention time and mass spectrum with the standard.
- Construct a calibration curve by plotting the ratio of the peak area of **2-methyldecanal** to the peak area of the internal standard against the concentration of the standards.
- Calculate the concentration of **2-methyldecanal** in the beverage sample using the calibration curve.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)





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